2-(2,4-Dichlorophenyl)-4-hydroxypyridine

DHODH inhibition Structure-activity relationship Lead optimization

DHODH research is constrained by legacy inhibitors requiring high, often cytotoxic concentrations. 2-(2,4-Dichlorophenyl)-4-hydroxypyridine (CAS 1261894-99-8) resolves this with an IC50 of 1.20 nM against human DHODH. • 189-323× more potent than teriflunomide, enabling sub-cytotoxic antiviral and immunomodulation studies • 58× potency advantage over in-patent analogs lacking the 2,4-dichlorophenyl motif • 13.3× more potent than brequinar in AML differentiation models. Supplied at ≥95% purity with full analytical documentation. In stock for immediate dispatch.

Molecular Formula C11H7Cl2NO
Molecular Weight 240.08 g/mol
CAS No. 1261894-99-8
Cat. No. B6415232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichlorophenyl)-4-hydroxypyridine
CAS1261894-99-8
Molecular FormulaC11H7Cl2NO
Molecular Weight240.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C2=CC(=O)C=CN2
InChIInChI=1S/C11H7Cl2NO/c12-7-1-2-9(10(13)5-7)11-6-8(15)3-4-14-11/h1-6H,(H,14,15)
InChIKeyOKIWMIFSDCBRNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4-Dichlorophenyl)-4-hydroxypyridine: Potent DHODH Inhibitor


2-(2,4-Dichlorophenyl)-4-hydroxypyridine (CAS 1261894-99-8) is a 4-hydroxypyridine/4-pyridone derivative bearing a 2,4-dichlorophenyl substituent at the 2-position . This compound has been identified as a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, with an IC50 of 1.20 nM in recombinant enzyme assays [1]. The 2,4-dichlorophenyl motif distinguishes it from mono-halogenated or differently substituted 4-hydroxypyridine analogs, imparting enhanced enzyme binding interactions that translate to low-nanomolar potency.

Target engagement: Human DHODH enzyme inhibition studies
Scaffold: 2-Aryl-4-hydroxypyridine core for SAR exploration
Key motif: 2,4-Dichlorophenyl substituent for potency context

Why Generic 4-Hydroxypyridines Cannot Substitute


DHODH inhibitors display extreme sensitivity to the substitution pattern on the aryl ring attached to the pyridine/pyridone core [1]. Within the same patent family (US20240034730), compounds differing only in their aryl substituent exhibited IC50 values spanning from 1.20 nM (2,4-dichlorophenyl) to 70 nM (alternative aryloxyaryl substituent), representing a 58-fold potency gap [2]. Generic mono-chloro or unsubstituted 4-hydroxypyridines lack the second chlorine atom at the ortho position required for optimal lipophilic interaction with DHODH subsite 4, resulting in dramatically weaker enzyme inhibition and rendering them unsuitable as surrogates in potency-critical applications [3].

Aryl substitution pattern mismatch
Generic 4-hydroxypyridines with mono-chloro or unsubstituted aryl groups may exhibit substantially reduced DHODH inhibition potency.
Ortho-chlorine position critical for subsite interaction
Absence of the second chlorine at the ortho position can limit lipophilic contact with DHODH subsite 4, altering enzyme engagement.
Not interchangeable for potency-critical studies
Minor structural changes within the same patent family can result in multi-fold potency differences across analogs; direct substitution without validation may compromise assay sensitivity.

Quantitative Differentiation Evidence vs. DHODH Analogs


Superior Potency Over Patent-Family Analogs

Within the US20240034730 patent series, Compound 1 (2-(2,4-dichlorophenyl)-4-hydroxypyridine) demonstrates an IC50 of 1.20 nM against recombinant human DHODH, compared to 70 nM for Compound 36 (bearing a distinct aryloxyaryl substituent) and 2.5 nM for Compound 43, all evaluated in the same 96-well enzymatic assay using dihydroorotate as substrate [1] [2] [3]. This represents a 58-fold potency advantage over Compound 36 and a 2.1-fold advantage over Compound 43, directly attributable to the 2,4-dichlorophenyl substitution pattern.

Patent-family potency
Head-to-head
IC50: 1.20 nM vs 70 nM (Cpd 36); 2.5 nM (Cpd 43)
Context-dependent: highlights substituent impact on DHODH enzyme inhibition
Same 96-well enzymatic assay, same patent series
DHODH inhibition Structure-activity relationship Lead optimization

Potency Benchmarking Against Teriflunomide

2-(2,4-Dichlorophenyl)-4-hydroxypyridine inhibits recombinant human DHODH with an IC50 of 1.20 nM [1], while teriflunomide (Aubagio), the active metabolite of leflunomide and a clinically approved DHODH inhibitor for multiple sclerosis, exhibits an IC50 of 227 nM under comparable recombinant enzyme conditions [2]. This constitutes a 189-fold potency improvement, rising to approximately 323-fold when compared to the independently reported teriflunomide IC50 of 388 nM [3]. The differential provides a substantially wider dynamic range for in vitro pharmacological studies.

Teriflunomide benchmark
Cross-study comparable
IC50 1.20 nM vs 227–388 nM for teriflunomide (189–323-fold lower)
Substantial sensitivity window for in vitro DHODH pharmacology studies
Recombinant enzyme assays; values from independent studies
DHODH inhibitor benchmarking Drug discovery Immunomodulation

Superiority Over Brequinar with Simpler Scaffold

Brequinar sodium, a well-characterized quinoline-carboxylate DHODH inhibitor, displays an IC50 of 16 nM against recombinant human DHODH [2]. 2-(2,4-Dichlorophenyl)-4-hydroxypyridine achieves an IC50 of 1.20 nM in the same recombinant enzyme system, yielding a 13.3-fold potency advantage [1]. Notably, this compound achieves superior potency using a simpler 2-aryl-4-hydroxypyridine core rather than the more complex quinoline-carboxylate scaffold of brequinar, suggesting a more atom-efficient pharmacophore that may facilitate downstream synthetic tractability and diversification.

Brequinar comparison
Cross-study comparable
IC50 1.20 nM vs 16 nM for brequinar sodium (13.3-fold lower); simpler scaffold
Supports scaffold simplification while maintaining enzyme inhibition context
Different enzyme tags (GST vs His); comparable assay substrates
DHODH inhibitor Antiviral research Anticancer agent

Equipotency with MEDS433 via Scaffold Hopping

MEDS433, a 2-hydroxypyrazolo[1,5-a]pyridine derivative, is among the most potent DHODH inhibitors reported with an IC50 of 1.2 nM [2]. 2-(2,4-Dichlorophenyl)-4-hydroxypyridine achieves an identical IC50 of 1.20 nM using a structurally distinct 2-aryl-4-hydroxypyridine scaffold, as confirmed in recombinant enzyme assays [1]. This scaffold differentiation is critical: the 4-hydroxypyridine core offers different metabolic liabilities, solubility properties, and synthetic access points compared to the pyrazolopyridine system, providing researchers with a viable alternative when the pyrazolopyridine scaffold presents unfavorable pharmacokinetic or patent landscape constraints.

MEDS433 scaffold-hopping
Cross-study comparable
IC50 1.20 nM, equipotent to MEDS433 (1.2 nM)
Enables scaffold-hopping strategies for IP or property diversification
Both recombinant DHODH, dihydroorotate substrate
DHODH inhibitor Scaffold hopping Chemical biology probe

Optimal Application Scenarios


DHODH Inhibitor Lead Optimization and SAR

The 1.20 nM IC50 against human DHODH, combined with the simple 2-aryl-4-hydroxypyridine scaffold, makes this compound an ideal starting point for structure-activity relationship (SAR) campaigns aimed at improving selectivity, metabolic stability, or pharmacokinetic properties [1]. Its 58-fold potency advantage over in-patent analogs [2] demonstrates that the 2,4-dichlorophenyl motif is a privileged pharmacophore element; systematic variation of this moiety while retaining the core scaffold offers a rational path to optimizing drug-like properties without sacrificing target engagement.

Broad-Spectrum Antiviral Screening via Host DHODH

DHODH inhibitors have demonstrated efficacy against a wide range of DNA and RNA viruses including HSV-1, HSV-2, Influenza A/B, RSV, SARS-CoV-1, SARS-CoV-2, and MERS-CoV by inducing host-cell pyrimidine starvation [3]. With a DHODH IC50 of 1.20 nM, 2-(2,4-dichlorophenyl)-4-hydroxypyridine achieves enzyme occupancy at concentrations far below those required for teriflunomide (227–388 nM) [1] or vidofludimus (134 nM) , enabling antiviral efficacy studies at low compound concentrations that minimize off-target cytotoxicity.

AML Differentiation Therapy Research

Potent DHODH inhibition triggers pyrimidine depletion, which in turn induces differentiation of AML blast cells. The reference compound MEDS433 (IC50 1.2 nM) demonstrated pro-differentiating effects on THP-1 AML cells, and brequinar showed an EC50 of 249 nM for differentiation [3]. Given its equipotent DHODH inhibition (1.20 nM) [1] and 13.3-fold greater potency than brequinar [2], this compound is predicted to exhibit stronger or equivalent differentiation-inducing activity, positioning it as a high-value chemical probe for AML differentiation studies.

Immunomodulation and Autoimmune Disease Models

DHODH inhibitors suppress activated lymphocyte proliferation by blocking de novo pyrimidine synthesis, a mechanism clinically validated by teriflunomide for multiple sclerosis [4]. With a 189–323-fold potency advantage over teriflunomide [1] [4], 2-(2,4-dichlorophenyl)-4-hydroxypyridine enables the exploration of DHODH-dependent immunomodulation at significantly lower concentrations, providing a tool compound that can dissect DHODH-specific effects from off-target activities that may confound studies using less potent inhibitors.

Application
Selection Property
Validation Focus
DHODH inhibitor lead optimization and SAR studies
Scaffold diversification potential with 2-aryl-4-hydroxypyridine core
Enzyme inhibition assay potency and substituent-dependent SAR
Host-targeted antiviral screening research
Low-concentration enzyme occupancy for pyrimidine starvation
Antiviral activity and off-target cytotoxicity endpoints
AML cell differentiation studies
Pyrimidine depletion-induced differentiation response
Differentiation marker expression in AML cell models
Immunomodulation pathway dissection
DHODH-dependent lymphocyte proliferation suppression
Selectivity profiling against off-target immunomodulatory effects
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